
2-Butyl-2-hydroxybutanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-2-hydroxybutanedioic acid, also known as 2-butyl-2-hydroxysuccinic acid, is a chemical compound with the CAS Number: 72720-95-7 . It has a molecular weight of 190.2 .
Molecular Structure Analysis
The InChI code for 2-Butyl-2-hydroxybutanedioic acid is1S/C8H14O5/c1-2-3-4-8 (13,7 (11)12)5-6 (9)10/h13H,2-5H2,1H3, (H,9,10) (H,11,12) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Butyl-2-hydroxybutanedioic acid is a powder at room temperature . It has a melting point of 118-120 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Bioresource and Chemical Industries
Malic acid, closely related to 2-Butyl-2-hydroxybutanedioic acid, is a four-carbon dicarboxylic acid widely used as a precursor in various industries. Its applications span the food, chemicals, and pharmaceutical sectors. Biological production of malic acid is gaining attention due to environmental concerns and the depletion of fossil fuels. Several production pathways, including non-oxidative, oxidative, and glyoxylate cycle pathways, have been developed. Recent advances in metabolic engineering and process optimization significantly enhance the production efficiency of malic acid (Dai et al., 2018).
Polymer and Chemical Synthesis
The tertiary carbon-containing 2-hydroxyisobutyric acid (2-HIBA), derived from 2-Butyl-2-hydroxybutanedioic acid, is recognized as a valuable building block for polymer synthesis. It offers pathways to a range of compounds, including methacrylic acid, isobutylene glycol, and oxide, through simple chemical transformations. The discovery of a bioisomerization reaction converting 3-hydroxybutyric acid to 2-HIBA opens prospects for entirely biotechnological processes, potentially replacing traditional chemical synthesis routes (Rohwerder & Müller, 2010).
Catalysis and Chemical Reactions
2-Butyl-2-hydroxybutanedioic acid and its derivatives are instrumental in catalytic processes and chemical reactions. For instance, the study of the alkylation of isobutane with 2-butene in ionic liquid media reveals the crucial role of various ions in the reaction process, influencing the reaction's efficiency and outcome (Yoo et al., 2004). Similarly, the photocatalytic degradation of hydroxybutanedioic acids in TiO2 aqueous suspension demonstrates the impact of hydroxyl substitution on degradation rates, offering insights into the complex interactions during photocatalysis (Irawaty et al., 2011).
Environmental and Green Chemistry
In the context of environmentally friendly chemistry, 2-Butyl-2-hydroxybutanedioic acid derivatives show potential in creating degradable polycarbonates. These compounds are synthesized through the copolymerization of carbon dioxide with bio-based epoxides. This process not only offers an eco-friendly alternative to conventional plastics but also integrates seamlessly with existing recycling processes, promoting the production of sustainable and degradable materials (Tsai et al., 2016).
Safety and Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statement is H318, which means it causes serious eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Eigenschaften
IUPAC Name |
2-butyl-2-hydroxybutanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-2-3-4-8(13,7(11)12)5-6(9)10/h13H,2-5H2,1H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQUGHNFRHZSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-2-hydroxybutanedioic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

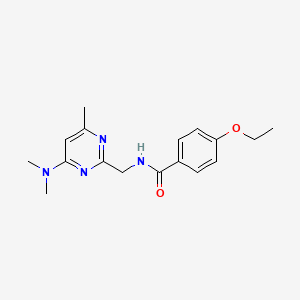
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2460698.png)
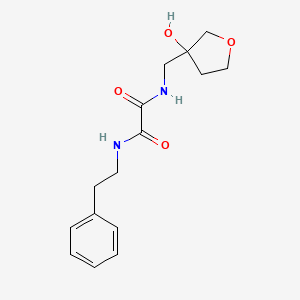

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]bicyclo[6.1.0]nonane-9-carboxamide;hydrochloride](/img/structure/B2460704.png)
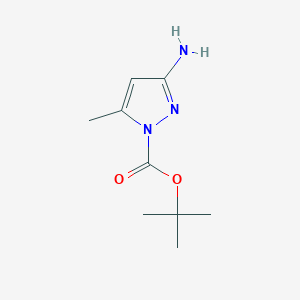

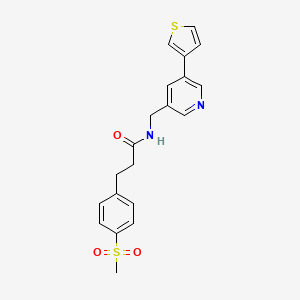
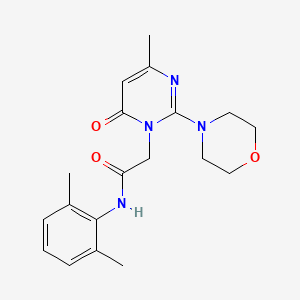
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2460711.png)
![2-[[4-(Diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2460712.png)


![5-allyl-N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2460718.png)